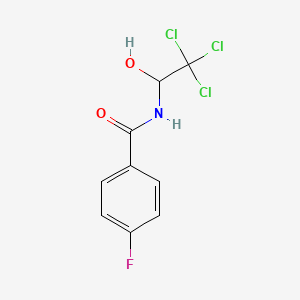

4-fluoro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Fluoro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide is a chemical compound with the molecular formula C9H7Cl3FNO2 and a molecular weight of 286.519 g/mol It is characterized by the presence of a fluorine atom, three chlorine atoms, and a hydroxyethyl group attached to a benzamide core

Preparation Methods

The synthesis of 4-fluoro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide typically involves the reaction of 4-fluorobenzoyl chloride with 2,2,2-trichloroethanol in the presence of a base such as pyridine . The reaction proceeds under mild conditions, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Fluoro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include substituted benzamides, amines, and carbonyl compounds.

Scientific Research Applications

Drug Development

4-Fluoro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide has been identified as a potential lead compound for drug synthesis. Its unique functional groups allow for various chemical modifications that can enhance biological activity. The amide group can undergo hydrolysis under acidic or basic conditions, which may be exploited in drug formulation processes.

Antiparasitic Activity

Research indicates that compounds structurally related to this compound have shown antiparasitic properties against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). For instance, derivatives of benzamides have been evaluated for their efficacy in inhibiting the growth of this parasite . The ability to modify the compound's structure may lead to enhanced potency and selectivity against parasitic infections.

Pesticide Development

The reactivity of the trichloroethyl group in this compound makes it a candidate for developing new agrochemicals. Its potential to undergo nucleophilic attacks suggests that it could be utilized in synthesizing novel pesticides that target specific pests while minimizing environmental impact.

Study on Benzamide Derivatives

A comprehensive study synthesized various benzamide derivatives, including this compound. The results indicated significant antimicrobial properties and moderate cytotoxicity against human cell lines. These findings underscore the compound's potential as a therapeutic agent while highlighting the importance of further research into its safety profile .

Molecular Docking Studies

Molecular docking studies were conducted to explore the interactions between this compound and target proteins involved in bacterial cell wall synthesis. These studies revealed favorable binding affinities, suggesting that the compound could serve as a basis for developing new antibiotics .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Pharmaceuticals | Potential lead compound for drug development; antiparasitic activity against Trypanosoma brucei |

| Agrochemicals | Candidate for novel pesticide development due to reactive functional groups |

| Case Studies | Significant antimicrobial properties; moderate cytotoxicity; favorable molecular interactions in docking studies |

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors in biological systems. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

4-Fluoro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide can be compared with similar compounds such as:

4-Fluoro-N-(2,2,2-tribromo-1-hydroxyethyl)benzamide: This compound has bromine atoms instead of chlorine, leading to different reactivity and applications.

4-Fluoro-N-(2,2,2-trichloro-1-((2-toluidinocarbothioyl)amino)ethyl)benzamide: This derivative has an additional toluidinocarbothioyl group, which may confer unique biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

4-Fluoro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological effects, and relevant research findings.

Chemical Structure

The chemical formula for this compound is C9H7Cl3FNO2. The compound features a fluorine atom and a trichloroethyl group, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds containing fluorine and halogen substituents often exhibit enhanced biological activity. The specific biological activities associated with this compound include:

- Antitumor Activity : The compound has shown promise in inhibiting tumor growth in various cancer cell lines.

- Antimicrobial Properties : It may possess activity against certain bacterial strains, potentially useful in treating infections.

Antitumor Activity

A study explored the antitumor potential of related benzamide derivatives. The results indicated that fluorinated compounds generally exhibited enhanced potency against solid tumors. For instance, a structurally similar compound demonstrated an IC50 value of 1.30 μM against HepG2 cells, suggesting that this compound could have similar or improved efficacy due to its unique structure .

Antimicrobial Activity

The antimicrobial activity of this compound was evaluated in vitro against various pathogens. While specific data for this compound is limited, compounds with similar structures have demonstrated significant activity against Mycobacterium tuberculosis and other resistant strains .

Case Studies

Several case studies have highlighted the potential applications of fluorinated benzamides in cancer therapy and antimicrobial treatments:

- Case Study 1 : A derivative of benzamide with a similar structure was tested against multiple cancer cell lines. The study found that the presence of fluorine significantly improved cytotoxicity compared to non-fluorinated analogs.

- Case Study 2 : Research on related compounds indicated effectiveness against multidrug-resistant bacterial strains. This suggests that this compound could be further investigated for its potential as an antimicrobial agent.

Data Table: Biological Activity Summary

Properties

CAS No. |

67833-05-0 |

|---|---|

Molecular Formula |

C9H7Cl3FNO2 |

Molecular Weight |

286.5 g/mol |

IUPAC Name |

4-fluoro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide |

InChI |

InChI=1S/C9H7Cl3FNO2/c10-9(11,12)8(16)14-7(15)5-1-3-6(13)4-2-5/h1-4,8,16H,(H,14,15) |

InChI Key |

IBAHVCOZGFTAEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(C(Cl)(Cl)Cl)O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.